molecular formula C14H21NO2 B14813261 (3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine

(3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine

Cat. No.: B14813261
M. Wt: 235.32 g/mol
InChI Key: FPRAKGRJFVLTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a phenyl ring, with a methanamine group serving as the functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine typically involves multi-step organic reactions One common approach is the alkylation of a phenol derivative with tert-butyl bromide and cyclopropyl bromide under basic conditions to introduce the tert-butoxy and cyclopropoxy groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving amine groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Tert-butoxy-5-cyclopropoxyphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tert-butoxy and cyclopropoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-Tert-butoxyphenyl)methanamine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    (3-Cyclopropoxyphenyl)methanamine: Lacks the tert-butoxy group, potentially altering its chemical properties and uses.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13-7-10(9-15)6-12(8-13)16-11-4-5-11/h6-8,11H,4-5,9,15H2,1-3H3

InChI Key

FPRAKGRJFVLTLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.